3-(4-Methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-phenyl-1-propanone
Overview
Description
3-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-phenyl-1-propanone is a member of dihydrochalcones.
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
A study focused on creating new sulfonated side-chain grafting units for use in proton exchange membranes (PEMs) for fuel cells. The research involved synthesizing a functionalized copolymer with methoxy groups, which, after further modification, resulted in comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials demonstrated high proton conductivity and favorable properties for use as PEMs in fuel cells, indicating potential applications of the base compound in energy conversion technologies (Kim, Robertson, & Guiver, 2008).
Biotransformation for Chiral Synthesis
Another research application involves the biotransformation of β-ketosulfides using Helminthosporium species NRRL 4671. This process yielded single diastereomers of β-hydroxy sulfoxides, showcasing an efficient method for achieving chiral synthesis of complex molecules. The study highlights the versatility of the compound in organic synthesis and biocatalysis, pointing towards its utility in creating stereochemically complex molecules (Holland, Ihasz, & Lounsbery, 2002).
Antiandrogenic Activity Studies
Research on the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide involved the resolution of enantiomers to identify the active form. This study contributes to the understanding of structure-activity relationships in medicinal chemistry, particularly in the development of therapies for androgen-responsive conditions (Tucker & Chesterson, 1988).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-17-8-14-21(15-9-17)28(25,26)23(19-10-12-20(27-2)13-11-19)16-22(24)18-6-4-3-5-7-18/h3-15,23H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHWSKCBERYBNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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